Propyl 3-Aminopropanoate Hydrochloride: A Comprehensive Technical Guide for Advanced Research
Propyl 3-Aminopropanoate Hydrochloride: A Comprehensive Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of Propyl 3-aminopropanoate hydrochloride (CAS No. 81440-29-1), a versatile building block with significant potential in drug discovery and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental design and execution.
Compound Overview: Structure and Physicochemical Properties
Propyl 3-aminopropanoate hydrochloride is the hydrochloride salt of the propyl ester of β-alanine. The presence of a primary amine and a propyl ester within the same molecule makes it a bifunctional reagent, capable of undergoing a variety of chemical transformations.
Chemical Structure
The chemical structure of Propyl 3-aminopropanoate hydrochloride is characterized by a three-carbon amino acid backbone (β-alanine) where the carboxylic acid is esterified with a propyl group, and the amino group is protonated to form a hydrochloride salt.
Table 1: Physicochemical Properties of Propyl 3-Aminopropanoate and Related Compounds
| Property | Propyl 3-aminopropanoate | 3-Aminopropyl propanoate[1] | Propylamine hydrochloride[2] |
| Molecular Formula | C6H13NO2 | C6H13NO2 | C3H10ClN |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 95.57 g/mol |
| IUPAC Name | propyl 3-aminopropanoate | 3-aminopropyl propanoate | propan-1-aminium chloride |
| CAS Number | 145613-45-2 (free base) | Not Available | 556-53-6 |
Synthesis of Propyl 3-Aminopropanoate Hydrochloride
The synthesis of Propyl 3-aminopropanoate hydrochloride can be logically approached in two main stages: the esterification of β-alanine to form the propyl ester, and subsequent formation of the hydrochloride salt. A plausible and efficient synthetic route involves the direct esterification of β-alanine with propanol in the presence of an acid catalyst, which also serves to form the hydrochloride salt.
Alternatively, a two-step process starting from a precursor like propyl 3-chloropropionate offers another viable pathway.[3]
Recommended Synthetic Protocol: Fischer Esterification of β-Alanine
This protocol is based on the well-established Fischer esterification method, adapted for the synthesis of amino acid esters.
Causality of Experimental Choices:
-
Excess Propanol: Serves as both the reactant and the solvent, driving the equilibrium towards the product side.
-
Thionyl Chloride (SOCl₂): A superior reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The in-situ generation of HCl protonates the amino group, protecting it from side reactions and forming the desired hydrochloride salt.
-
Reflux Conditions: The reaction is heated to increase the rate of reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-alanine.
-
Reagent Addition: Slowly add an excess of anhydrous propanol to the flask, followed by the dropwise addition of thionyl chloride under cooling (ice bath).
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain for several hours.
-
Work-up: After cooling, the excess propanol and thionyl chloride are removed under reduced pressure.
-
Purification: The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Caption: Synthetic workflow for Propyl 3-aminopropanoate hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Propyl 3-aminopropanoate hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed. While specific spectral data for this exact compound is not widely published, analytical methods for the closely related methyl ester provide a strong template.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene group, a triplet for the methylene group attached to the ester oxygen, and two triplets for the methylene groups of the β-alanine backbone. The amine protons may appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be detected as the protonated free base.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the hydrochloride salt, derivatization of the amino group (e.g., silylation) would be necessary prior to analysis.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and universality, a charged aerosol detector (CAD).
Applications in Research and Development
Propyl 3-aminopropanoate hydrochloride is a valuable intermediate in organic synthesis, particularly for the introduction of a propyl 3-aminopropanoate moiety. Its bifunctional nature allows for a wide range of subsequent chemical modifications.
Peptide Synthesis
As a derivative of a β-amino acid, this compound can be utilized as a building block in the synthesis of β-peptides. These unnatural peptides often exhibit enhanced stability towards enzymatic degradation compared to their α-peptide counterparts.
Synthesis of Heterocyclic Compounds
The primary amine can act as a nucleophile in reactions with various electrophiles to construct a wide array of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.
Development of Novel Small Molecules
The ester and amine functionalities can be independently or sequentially modified to generate libraries of novel small molecules for screening in drug discovery programs.
Caption: Applications of Propyl 3-aminopropanoate hydrochloride.
Biological Context and Potential Activity
While no specific biological activity has been reported for Propyl 3-aminopropanoate hydrochloride, the parent amino acid, β-alanine, is a naturally occurring compound with known biological roles.[5] It is a component of the dipeptides carnosine and anserine, which are found in muscle and brain tissues and have antioxidant and pH-buffering properties.
It is crucial to note that the esterification of the carboxylic acid and the presence of the hydrochloride salt will significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule compared to β-alanine. Any investigation into the biological activity of Propyl 3-aminopropanoate hydrochloride should be approached as the study of a new chemical entity.
Safety and Handling
No specific safety data for Propyl 3-aminopropanoate hydrochloride is readily available. However, based on the known hazards of similar compounds, appropriate safety precautions should be taken. It is likely to be an irritant to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
Propyl 3-aminopropanoate hydrochloride is a promising, yet under-characterized, chemical entity. Its structural features suggest significant potential as a versatile building block in synthetic chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, drawing upon established knowledge of related compounds. Further research into the specific properties and reactivity of this compound is warranted and is expected to unlock new avenues for scientific innovation.
References
- Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
-
Cipac.org. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]
-
PubChem. (n.d.). 3-Aminopropyl propanoate. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
PubChem. (n.d.). Propylamine hydrochloride. [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]
Sources
- 1. 3-Aminopropyl propanoate | C6H13NO2 | CID 53752353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine hydrochloride | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
